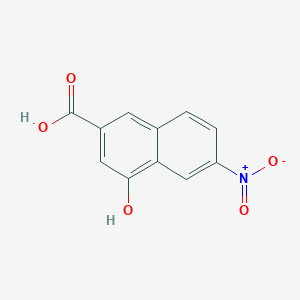

4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid

Description

4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid is a naphthalene derivative characterized by a hydroxyl group at the 4-position, a nitro group at the 6-position, and a carboxylic acid moiety at the 2-position.

Properties

IUPAC Name |

4-hydroxy-6-nitronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-10-4-7(11(14)15)3-6-1-2-8(12(16)17)5-9(6)10/h1-5,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHYMOJTAGLZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)C(=O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Carbonylation of Hydroxy Aromatic Halides

One of the most efficient and commercially viable methods to prepare hydroxy naphthoic acids is through carbonylation of hydroxy aromatic halides, particularly brominated naphthols, under catalysis by Group VIII metal catalysts (such as palladium complexes) in the presence of reactive alcohol solvents.

Process Overview:

- Starting from β-naphthol, bromination yields 6-bromo-2-naphthol.

- This hydroxy aromatic halide is carbonylated with carbon monoxide in the presence of a Group VIII metal catalyst and a reactive alcohol solvent (e.g., methanol or ethanol).

- The reaction proceeds under elevated temperature (around 130°C) and pressure (260-500 psig) for extended periods (up to 21 hours).

- The intermediate ester formed is hydrolyzed to yield 6-hydroxy-2-naphthoic acid.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of β-naphthol | Bromine in glacial acetic acid, room temp | High | Produces 1,6-dibromo-2-naphthol intermediate |

| Reduction | Metallic tin in presence of HBr | High | Converts dibromo intermediate to 6-bromo-2-naphthol |

| Carbonylation | Pd catalyst, reactive alcohol solvent, CO, 130°C, 260-500 psig, 21 h | ~75 (for related compounds) | Produces hydroxy naphthoate ester intermediate |

| Hydrolysis | Acidic aqueous workup | High | Yields 6-hydroxy-2-naphthoic acid |

This method avoids carcinogenic reagents and toxic byproducts common in older methods, making it safer and more economically attractive.

Kolbe-Schmitt Carboxylation Reaction

The Kolbe-Schmitt reaction is a classical approach to synthesize hydroxy naphthoic acids by carboxylation of potassium naphtholate with carbon dioxide at high temperature (170°-230°C) and pressure for about eight hours.

- The reaction yields a mixture of 6-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid.

- Reported yields for 6-hydroxy-2-naphthoic acid range from 28% to 36%, though some experimental reports indicate difficulties in achieving these yields reliably.

- This method is solvent-free but suffers from poor selectivity and yield.

Multi-Step Synthesis via Methoxy Intermediates

Another route involves the synthesis of 6-methoxy-2-bromonaphthalene from β-naphthol, followed by:

- Preparation of the Grignard reagent from the methoxy bromide.

- Carbonation of the Grignard reagent to form 6-methoxy-2-naphthoic acid.

- Demethylation using hydrobromic acid in aqueous acetic acid to yield 6-hydroxy-2-naphthoic acid.

This method can achieve yields around 75% for the final hydroxy acid but involves multiple steps and the use of hazardous reagents such as hydrobromic acid and dimethyl sulfate (a suspected carcinogen), limiting commercial viability.

Oxidative Methods

Oxidation of substituted naphthalene derivatives, such as 2-(2-hydroxy-2-propyl) naphthalene-6-carboxylic acid, using hydrogen peroxide under mineral acid catalysis, has been reported to yield hydroxy naphthoic acids. However, this method is less common and less documented for the nitro-substituted analogs.

Specific Considerations for Nitro Substitution

While direct synthesis routes for 4-hydroxy-6-nitro-2-naphthalenecarboxylic acid are not explicitly detailed in the literature, the introduction of a nitro group typically involves:

- Nitration of the hydroxy naphthoic acid or its precursors under controlled conditions to ensure regioselectivity.

- Protection of sensitive functional groups during nitration to avoid side reactions.

- Post-nitration purification and characterization.

Given the electron-withdrawing nature of the nitro group, nitration is often performed after establishing the hydroxy and carboxylic acid groups to avoid complications in earlier steps.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Carbonylation of 6-bromo-2-naphthol | β-naphthol → 6-bromo-2-naphthol | Group VIII metal catalyst (Pd), CO, reactive alcohol solvent | 130°C, 260-500 psig, 21 h | Up to 75 | High yield, fewer steps, safer reagents | Requires high pressure equipment |

| Kolbe-Schmitt Carboxylation | Potassium naphtholate | Carbon dioxide | 170°-230°C, ~8 h | 28-36 | Solvent-free, classical method | Low yield, mixture of isomers |

| Multi-step via Methoxy Intermediates | β-naphthol → 6-methoxy-2-bromonaphthalene | Grignard reagent, HBr, hydrobromic acid | Multiple steps, varying temps | ~75 | Good yield | Multiple steps, toxic reagents |

| Oxidative Method | Substituted naphthalene | Hydrogen peroxide, mineral acid | Acidic aqueous conditions | Variable | Alternative route | Less documented, lower yield |

Research Discoveries and Notes

- The carbonylation method represents a significant advancement by overcoming the limitations of earlier methods that involved carcinogenic reagents or harsh conditions.

- The use of reactive alcohol solvents enhances carbonylation efficiency despite the electron-donating effect of the hydroxy substituent.

- The bromination step to produce 6-bromo-2-naphthol from β-naphthol is crucial and can be finely controlled by reaction temperature and solvent choice to maximize regioselectivity.

- Weak bases such as tertiary amines can be added to neutralize acid byproducts (e.g., hydrobromic acid) formed during carbonylation, improving catalyst life and overall yield.

- The nitration step to introduce the nitro group at the 6-position (or 4-position depending on desired substitution) is typically performed after establishing the hydroxy and carboxylic acid functionalities to avoid interference.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce amino derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid with related compounds:

Key Observations:

- Solubility: The hydroxyl and nitro groups in the target compound may reduce solubility in non-polar solvents compared to methyl or acetyloxy derivatives (e.g., Methyl 4-(acetyloxy)-6-methyl-2-naphthalenecarboxylate).

Physicochemical Properties (Inferred)

- Acidity : The carboxylic acid group in 4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid is expected to have a lower pKa (~2–3) than 6-Hydroxy-2-naphthoic acid (~4–5) due to nitro’s electron-withdrawing effect.

- Thermal Stability : Nitro groups may decrease thermal stability compared to hydroxyl or methyl derivatives, posing risks of decomposition under high temperatures.

Biological Activity

4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid (HNNA) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a naphthalene ring with hydroxyl, nitro, and carboxylic acid functional groups, which contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C₁₁H₉N₁O₄

- Molecular Weight : Approximately 233.177 g/mol

- Structure : The presence of hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) groups enhances its biological interactions.

Biological Activities

Research indicates that derivatives of HNNA exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that HNNA and its derivatives possess significant antimicrobial properties. For instance, they have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at minimal inhibitory concentrations (MICs) ranging from 3.91 µg/mL to over 1000 µg/mL depending on the specific derivative and microorganism .

- Anticancer Properties : HNNA has been investigated for its anticancer potential. In vitro studies using cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have demonstrated significant cytotoxicity. For example, compounds derived from HNNA exhibited IC₅₀ values indicating substantial antiproliferative effects on these cell lines .

The mechanism by which HNNA exerts its biological effects involves:

- Interaction with Enzymes and Receptors : The hydroxyl and nitro groups facilitate binding to various molecular targets, influencing enzyme activity and receptor signaling pathways.

- Oxidative Stress Responses : The compound may modulate oxidative stress responses, which are critical in cancer progression and microbial resistance mechanisms.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of HNNA derivatives against several bacterial strains. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents.

Study 2: Anticancer Activity

In another investigation, HNNA derivatives were tested for their cytotoxic effects on A549 cells using the MTT assay. The study reported that compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to those without such modifications. The most promising candidates were further analyzed for apoptosis induction through fluorescence microscopy techniques .

Comparative Analysis of Biological Activity

| Compound | Activity Type | MIC/IC₅₀ Value | Cell Line/Organism |

|---|---|---|---|

| HNNA Derivative A | Antimicrobial | 3.91 µg/mL | S. aureus |

| HNNA Derivative B | Anticancer | 15.3 µM | A549 (Lung Cancer) |

| HNNA Derivative C | Anticancer | 18.4 µM | MCF-7 (Breast Cancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.